N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indole moiety with a dihydropyridine ring, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, often using dimethylamine and a suitable leaving group.
Construction of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is commonly employed, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling of the Indole and Dihydropyridine Units: This step involves the formation of an amide bond between the carboxylic acid group of the dihydropyridine and the amine group of the indole derivative, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and dihydropyridine rings, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyridine ring, using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Dimethylamine, alkyl halides, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of indole and dihydropyridine systems.
Biology
Biologically, the compound’s interactions with enzymes and receptors are of interest. It may act as a ligand for certain proteins, influencing biological pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The indole moiety may bind to specific sites on proteins, while the dihydropyridine ring could modulate ion channel activity. These interactions can influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)-2-(1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the methyl group on the indole ring.
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the methyl group on the dihydropyridine ring.
Uniqueness
The presence of both the dimethylamino group and the methyl groups on the indole and dihydropyridine rings makes N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide unique. These structural features may enhance its binding affinity and specificity for certain biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-22(2)18(16-13-24(4)17-10-6-5-8-14(16)17)12-21-19(25)15-9-7-11-23(3)20(15)26/h5-11,13,18H,12H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEIFCWNNYCRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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